molecular formula C21H15BrN2O2 B11100636 N-[(E)-(4-bromophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11100636
M. Wt: 407.3 g/mol
InChI Key: MRNNRHANFLOMKV-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction can be represented as follows:

4-Bromobenzaldehyde+2-(3-Methoxyphenyl)-1,3-benzoxazol-5-ylamineN-[(E)-1-(4-Bromophenyl)methylidene]-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amine\text{4-Bromobenzaldehyde} + \text{2-(3-Methoxyphenyl)-1,3-benzoxazol-5-ylamine} \rightarrow \text{N-[(E)-1-(4-Bromophenyl)methylidene]-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amine} 4-Bromobenzaldehyde+2-(3-Methoxyphenyl)-1,3-benzoxazol-5-ylamine→N-[(E)-1-(4-Bromophenyl)methylidene]-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity starting materials and solvents is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-Bromophenyl)methylidene]aniline
  • N-[(E)-1-(4-Bromophenyl)methylidene]-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine

Uniqueness

N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H15BrN2O2/c1-25-18-4-2-3-15(11-18)21-24-19-12-17(9-10-20(19)26-21)23-13-14-5-7-16(22)8-6-14/h2-13H,1H3

InChI Key

MRNNRHANFLOMKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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